

# Physical and chemical characteristics of N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

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## Compound of Interest

Compound Name: **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine**

Cat. No.: **B1331952**

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## Technical Guide: N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine** is limited in publicly available literature. This guide provides available information for its hydrochloride salt and presents predicted properties and generalized experimental protocols for the free amine based on established chemical principles and data for analogous compounds.

## Physicochemical Characteristics

While specific experimental data for the free amine, **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine**, is not readily available, the properties of its hydrochloride salt have been reported. The expected properties of the free amine can be inferred from the salt's data and the general characteristics of secondary amines containing furan and thiophene moieties.

## (2-Furylmethyl)(2-thienylmethyl)amine Hydrochloride

This salt is the most commonly available form of the compound.

Property	Value	Source
CAS Number	1052527-53-3	<a href="#">[1]</a>
Molecular Formula	C10H12CINOS	
Molecular Weight	229.72 g/mol	<a href="#">[1]</a>
IUPAC Name	1-(furan-2-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride	<a href="#">[1]</a>

## N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine (Free Amine) - Predicted Properties

The following properties are predicted based on the structure and analogy to similar compounds.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C10H11NOS	Derived from the hydrochloride salt
Molecular Weight	193.27 g/mol	Calculated from the molecular formula
Appearance	Likely a liquid at room temperature	Lower molecular weight secondary amines are often liquids.
Boiling Point	Expected to be elevated due to hydrogen bonding capabilities.	A common characteristic of secondary amines. <a href="#">[2]</a>
Solubility	Likely soluble in organic solvents and slightly soluble in water.	Typical for secondary amines of this size. <a href="#">[3]</a>
Basicity (pK <sub>b</sub> )	Expected to be a weak base.	The nitrogen lone pair is available for protonation.

# Experimental Protocols

The following are generalized protocols for the synthesis and characterization of **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine**. These are representative methods and may require optimization.

## Synthesis via Reductive Amination

A common and effective method for the synthesis of secondary amines is reductive amination.

[4][5]

Reaction Scheme:

Furfural + 2-Thiophenemethylamine → Imine Intermediate

Imine Intermediate + Reducing Agent → **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine**

Materials:

- Furfural
- 2-Thiophenemethylamine
- Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH4)
- Dichloromethane (DCM) or Methanol as solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Saturated aqueous sodium bicarbonate
- Brine
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography

- Hexane and Ethyl acetate for elution

Procedure:

- To a solution of furfural (1.0 eq) in the chosen solvent, add 2-thiophenemethylamine (1.0-1.2 eq).
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine**.

## Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and thiophene ring protons, as well as the methylene protons adjacent to the nitrogen and

the N-H proton. The N-H proton signal may be broad and its chemical shift can be concentration-dependent.[6][7]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct signals for the carbons of the furan and thiophene rings and the methylene carbons. Carbons attached to the nitrogen atom are expected to be in the range of 40-60 ppm.[8]

## 2. Infrared (IR) Spectroscopy:

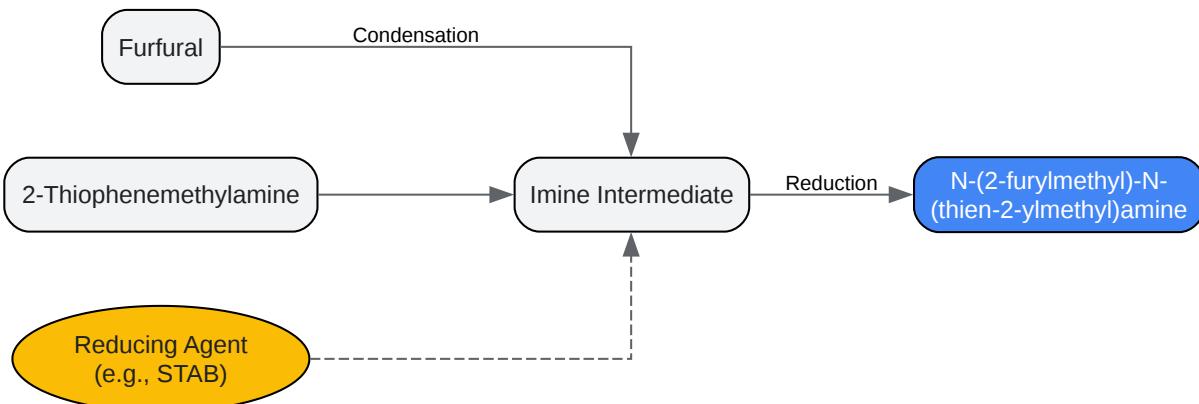
- A single, sharp N-H stretching absorption is expected in the region of 3300-3500  $\text{cm}^{-1}$ , characteristic of a secondary amine.[9][10]
- C-N stretching vibrations should be observable in the 1000-1250  $\text{cm}^{-1}$  range for the aliphatic amine portion.[8]
- Characteristic absorptions for the furan and thiophene rings will also be present.

## 3. Mass Spectrometry (MS):

- The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (193.27). According to the nitrogen rule, the molecular ion peak will have an odd m/z value.[6]
- Fragmentation patterns will likely involve cleavage alpha to the nitrogen atom, leading to characteristic fragment ions.[11]

# Visualizations

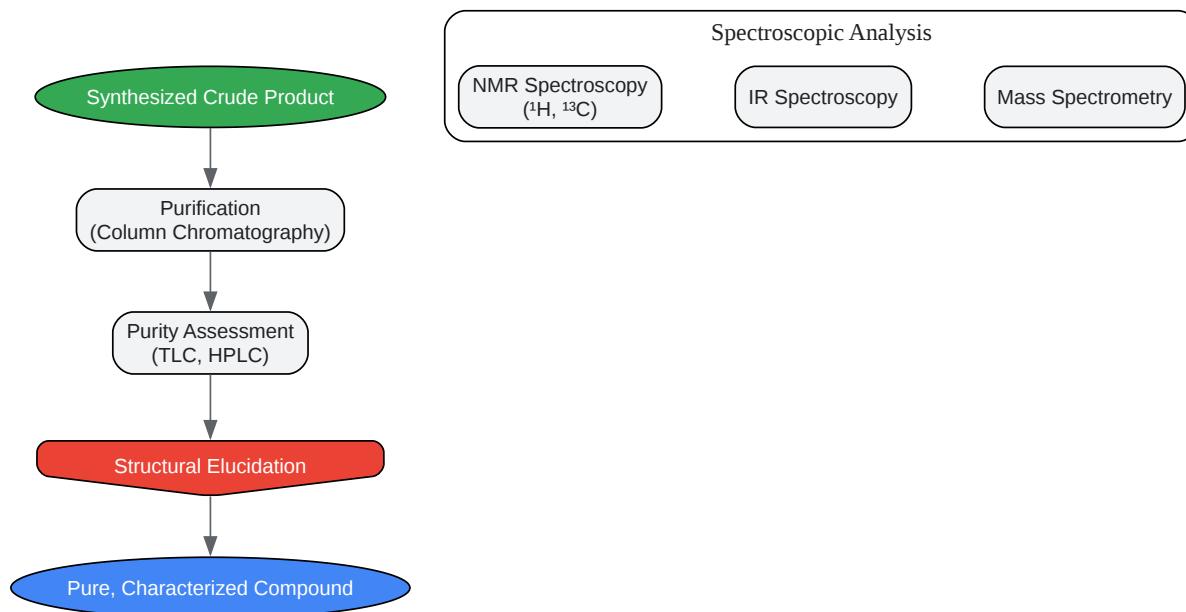
## Synthetic Pathway



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Caption: Proposed synthesis of **N-(2-furylmethyl)-N-(thien-2-ylmethyl)amine** via reductive amination.

## Experimental Workflow



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